An In-depth Technical Guide to 6-amino-2-anilinopyrimidin-4(3H)-one: Physicochemical Properties and Characterization Protocols
An In-depth Technical Guide to 6-amino-2-anilinopyrimidin-4(3H)-one: Physicochemical Properties and Characterization Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 6-amino-2-anilinopyrimidin-4(3H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computationally predicted properties from established chemical databases, alongside general methodologies for the experimental determination of these key parameters. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related pyrimidine derivatives in drug discovery and medicinal chemistry.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. The compound 6-amino-2-anilinopyrimidin-4(3H)-one, belonging to this important class of heterocycles, presents a unique scaffold for the design of novel bioactive molecules. Its structure, featuring a pyrimidinone core with amino and anilino substitutions, offers multiple points for chemical modification, making it an attractive starting point for the development of targeted therapies. This guide aims to consolidate the available information on its fundamental physicochemical properties and to provide standardized protocols for its empirical characterization, thereby facilitating its exploration in research and development.
Chemical Identity and Structure
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IUPAC Name: 6-amino-2-(phenylamino)pyrimidin-4(3H)-one
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Synonyms: 6-amino-2-anilinopyrimidin-4(3H)-one
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CAS Number: 103041-17-4[1]
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Molecular Formula: C₁₀H₁₀N₄O[1]
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Molecular Weight: 202.21 g/mol [1]
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Chemical Structure:
/ HN C=N-c1ccccc1 | | C=C(N) / HN
Physical Properties
| Property | Predicted Value | Data Source |
| XLogP3 | 0.9 | PubChem CID: 135472103 |
| Hydrogen Bond Donors | 3 | PubChem CID: 135472103 |
| Hydrogen Bond Acceptors | 4 | PubChem CID: 135472103 |
| Rotatable Bond Count | 1 | PubChem CID: 135472103 |
| Topological Polar Surface Area (TPSA) | 88.2 Ų | PubChem CID: 135472103 |
| Heavy Atom Count | 15 | PubChem CID: 135472103 |
| Formal Charge | 0 | PubChem CID: 135472103 |
| Complexity | 263 | PubChem CID: 135472103 |
Chemical Properties and Reactivity
The chemical behavior of 6-amino-2-anilinopyrimidin-4(3H)-one is dictated by the interplay of its constituent functional groups: the pyrimidinone ring, the primary amino group, and the secondary anilino group.
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Tautomerism: The pyrimidinone core can exist in several tautomeric forms, with the keto-form (as depicted) generally being the most stable. The potential for tautomerization should be considered in different solvent systems and pH conditions.
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Acidity and Basicity (pKa): The compound possesses both acidic and basic centers. The N-H protons of the pyrimidinone ring and the anilino group are weakly acidic, while the amino group and the ring nitrogens are basic. Experimental determination of the pKa values is crucial for understanding its ionization state at physiological pH.
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Reactivity: The amino group is a nucleophilic center and can participate in reactions such as acylation, alkylation, and Schiff base formation. The anilino group can also undergo similar reactions, although its reactivity may be modulated by the electron-withdrawing nature of the pyrimidine ring. The aromatic phenyl ring of the anilino substituent is susceptible to electrophilic aromatic substitution.
Experimental Protocols for Characterization
The following section outlines standard experimental procedures for determining the key physicochemical properties of 6-amino-2-anilinopyrimidin-4(3H)-one.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
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Ensure the sample is dry and finely powdered.
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Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C/min initially, then slow down to 1-2 °C/min as the expected melting point is approached.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in biological assays.
Protocol (Qualitative):
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To a series of small test tubes, add approximately 10 mg of the compound.
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To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone).
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Vortex or shake each tube vigorously for 1-2 minutes.
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Visually inspect for the dissolution of the solid.
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If the solid dissolves, the compound is soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
Diagram of Solubility Assessment Workflow:
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide detailed information about the chemical structure and purity of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.
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Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Synthesis
Proposed General Synthetic Pathway:
Caption: Proposed General Synthetic Pathway.
Safety and Handling
Specific toxicity data for 6-amino-2-anilinopyrimidin-4(3H)-one is not available. As with any laboratory chemical of unknown toxicity, it should be handled with care. Standard laboratory safety practices should be followed:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
While 6-amino-2-anilinopyrimidin-4(3H)-one presents an interesting scaffold for medicinal chemistry, a significant gap exists in the publicly available experimental data regarding its physicochemical properties. This guide has provided a summary of the available computational data and has outlined standard experimental protocols that can be employed to fully characterize this compound. The generation of empirical data through the application of these methods is a crucial next step for any research program focused on the development of this and related pyrimidine derivatives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135472103, 6-amino-2-anilinopyrimidin-4(3H)-one. Retrieved from [Link].
